4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of amino, benzyl, and other functional groups through various organic reactions such as nucleophilic substitution and reduction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Investigation of its properties for use in advanced materials.
Biological Studies: Study of its interactions with biological molecules for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-aminoethylthio)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Other Coumarin Derivatives
Uniqueness
4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-amino-5-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-18(2)9-12-13(10-23-18)24-16-15(12)17(22)21(19)14(20-16)8-11-6-4-3-5-7-11/h3-7H,8-10,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHPISJNHLDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)CC4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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